molecular formula C21H19N3OS2 B2834770 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide CAS No. 477535-09-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide

Cat. No.: B2834770
CAS No.: 477535-09-4
M. Wt: 393.52
InChI Key: VVDWFMGJIKBYCP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiazole and thiazole rings followed by their coupling with a benzamide derivative. Key steps may involve:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or dihydroorotase, leading to antibacterial effects. The compound can also bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide is unique due to the combination of benzothiazole and thiazole moieties within a single molecule, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-21(2,3)14-10-8-13(9-11-14)18(25)24-20-23-16(12-26-20)19-22-15-6-4-5-7-17(15)27-19/h4-12H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDWFMGJIKBYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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